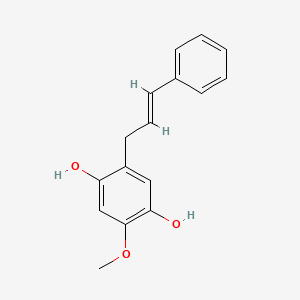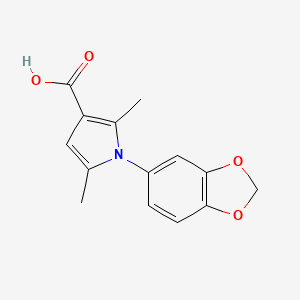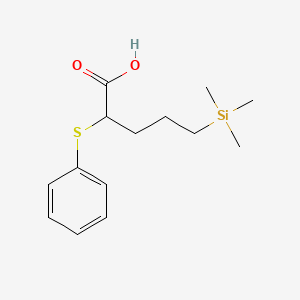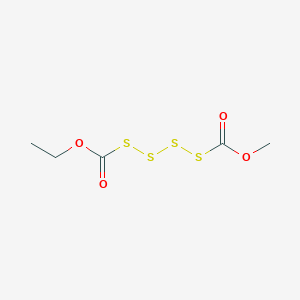
Ethyl methyl tetrasulfane-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl methyl tetrasulfane-1,4-dicarboxylate is a sulfur-containing organic compound characterized by the presence of four sulfur atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl tetrasulfane-1,4-dicarboxylate typically involves the reaction of ethyl methyl sulfide with sulfur dichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrasulfane compound. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{SCH}_3 + \text{S}_2\text{Cl}_2 \rightarrow \text{C}_2\text{H}_5\text{S}_4\text{CH}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl methyl tetrasulfane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols and disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted tetrasulfane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl methyl tetrasulfane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl methyl tetrasulfane-1,4-dicarboxylate involves its interaction with biological molecules, such as proteins and enzymes. The compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl methyl tetrasulfane-1,4-dicarboxylate can be compared with other sulfur-containing compounds, such as:
Dimethyl disulfide: Contains two sulfur atoms and is used as a flavoring agent and in pest control.
Diethyl disulfide: Similar to dimethyl disulfide but with ethyl groups, used in organic synthesis.
Tetrathiane: Contains four sulfur atoms in a ring structure, used in the synthesis of sulfur-containing polymers.
The uniqueness of this compound lies in its linear tetrasulfane structure, which imparts distinct chemical properties and reactivity compared to cyclic or shorter-chain sulfur compounds.
Eigenschaften
CAS-Nummer |
88766-55-6 |
|---|---|
Molekularformel |
C5H8O4S4 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
methyl (ethoxycarbonyltetrasulfanyl)formate |
InChI |
InChI=1S/C5H8O4S4/c1-3-9-5(7)11-13-12-10-4(6)8-2/h3H2,1-2H3 |
InChI-Schlüssel |
SYXCUVHJJMDLHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)SSSSC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


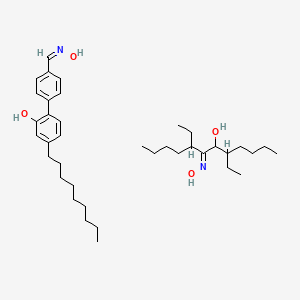
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
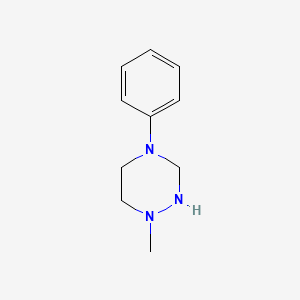
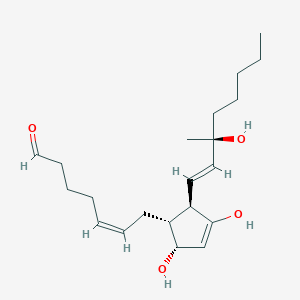

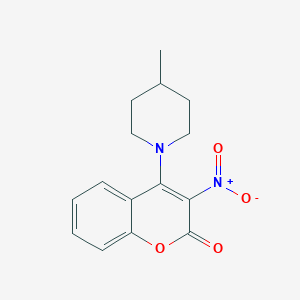
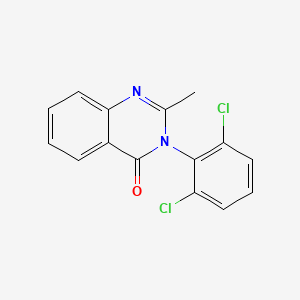
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)
